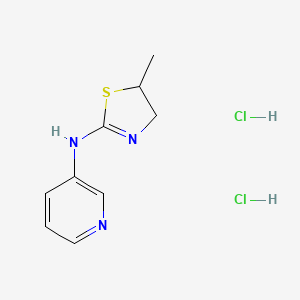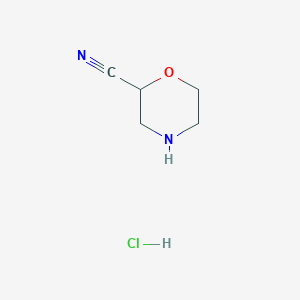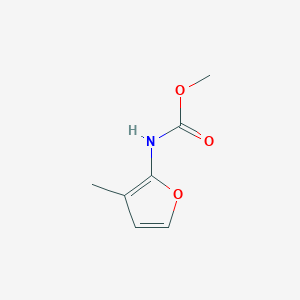![molecular formula C13H18ClNO B1422533 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol CAS No. 1183059-86-0](/img/structure/B1422533.png)
4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol
Übersicht
Beschreibung
4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol (CMPO) is an organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. CMPO is a derivative of piperidin-4-ol and is composed of two phenyl rings, one of which is chlorinated, and a methyl group. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Therapeutic Applications
4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol and its analogs have been synthesized and studied for their potential therapeutic applications. For instance, Leflemme et al. (2005) explored the synthesis and in vivo evaluation of new 2-Aryl-6-methylpiperidin-4-ols as potential anti-amnesiant agents, finding some derivatives effective in memory activity models (Leflemme et al., 2005). Similarly, Berardi et al. (2003) synthesized chiral (4-chlorophenoxy)alkylpiperidines and evaluated them at sigma1, sigma2, and sterol delta8-delta7 isomerase sites, discovering high sigma1-site affinities (Berardi et al., 2003).
Antimicrobial and Antifungal Properties
Compounds derived from 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol have been investigated for their antimicrobial and antifungal properties. Shahzadi et al. (2008) synthesized a (4-Methylpiperidine-dithiocarbamato-S,S') triphenyltin(IV) derivative that exhibited higher antibacterial and antifungal activity than its ligand (Shahzadi et al., 2008).
Enaminone Derivatives and Anticonvulsant Activity
The compound and its derivatives have also been examined for anticonvulsant activities. Scott et al. (1993) conducted an in-depth evaluation of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and its analogs as potent anticonvulsant enaminones, identifying several safer alternatives with significant protective indices (Scott et al., 1993).
Kinetic Studies
Kinetic studies involving 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol derivatives have been performed. Selvaraj et al. (1994) investigated the kinetics of oxidation of epimeric piperidin-4-ols by N-chloro-r-2,c-6-diphenyl-t-3 methyl piperidin-4-one in perchloric acid medium, proposing a mechanism consistent with their observations (Selvaraj et al., 1994).
Structural Analysis and Spectroscopic Studies
Structural and spectroscopic studies have also been conducted. Kuruvilla et al. (2018) investigated the spectroscopic properties of a related compound, 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f] [1,2,4]triazolo[4,3-a][1,4] diazepine, using FT-IR and FT-Raman techniques, complemented by quantum mechanical methods (Kuruvilla et al., 2018).
Eigenschaften
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-15-8-6-13(16,7-9-15)10-11-4-2-3-5-12(11)14/h2-5,16H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIZTDATUXVLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1422456.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide](/img/structure/B1422458.png)

![7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1422460.png)
![[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride](/img/structure/B1422461.png)
![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1422462.png)
![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride](/img/structure/B1422463.png)




![2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1422472.png)
